molecular formula C10H21N3 B13984054 1-(Azetidin-3-yl)-4-isopropylpiperazine

1-(Azetidin-3-yl)-4-isopropylpiperazine

Cat. No.: B13984054
M. Wt: 183.29 g/mol
InChI Key: AXSNQRWKCSOONU-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-isopropylpiperazine is a heterocyclic compound that features both azetidine and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-4-isopropylpiperazine can be achieved through various methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This method is efficient for synthesizing functionalized azetidines. Another method involves aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-4-isopropylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Azetidin-3-yl)-4-isopropylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic properties, including its use as a pharmacophore in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-isopropylpiperazine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a biological response. Detailed studies on its mechanism of action are ongoing to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)-4-isopropylpiperazine is unique due to its combination of azetidine and piperazine rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

1-(azetidin-3-yl)-4-propan-2-ylpiperazine

InChI

InChI=1S/C10H21N3/c1-9(2)12-3-5-13(6-4-12)10-7-11-8-10/h9-11H,3-8H2,1-2H3

InChI Key

AXSNQRWKCSOONU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2CNC2

Origin of Product

United States

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